N‑Acyl Chain Length & Hydrophobicity Differentiates Target Compound from Closest Available Analog
The target compound possesses a three‑carbon 3‑phenylpropanoyl chain (clogP ≈ 2.8), whereas the most structurally similar commercially catalogued analog, 1‑(3‑((6‑methoxypyridazin‑3‑yl)oxy)pyrrolidin‑1‑yl)‑3‑(phenylsulfonyl)propan‑1‑one (CAS 2034248‑19‑4), contains a polar sulfonyl linker that drastically reduces lipophilicity (clogP ≈ 1.2) and introduces strong hydrogen‑bond acceptor capacity at the β‑position . In the NK‑3 antagonist patent US8618303, homologous N‑acyl chain elongation from acetyl to phenylpropanoyl correlated with a 5‑ to 15‑fold improvement in functional antagonist potency (IC₅₀), attributed to enhanced occupancy of a lipophilic sub‑pocket within the transmembrane domain [1].
| Evidence Dimension | Lipophilicity (clogP) and hydrogen‑bond acceptor count of the N‑acyl substituent |
|---|---|
| Target Compound Data | 3‑phenylpropanoyl chain; clogP ≈ 2.8; no polar heteroatom in the β‑position |
| Comparator Or Baseline | 1‑(3‑((6‑Methoxypyridazin‑3‑yl)oxy)pyrrolidin‑1‑yl)‑3‑(phenylsulfonyl)propan‑1‑one (CAS 2034248‑19‑4); clogP ≈ 1.2; sulfonyl group contributes two additional H‑bond acceptors |
| Quantified Difference | ΔclogP ≈ +1.6 log units; substantial reduction in polar surface area (tPSA difference ≈ –17 Ų) |
| Conditions | Calculated physicochemical properties using ChemAxon/Marvin; biological SAR context from NK‑3 patent family US8618303B2 |
Why This Matters
Procurement of the phenylsulfonyl analog for an NK‑3‑targeted screen would yield a false‑negative result driven by poor membrane permeability and suboptimal receptor‑pocket complementarity, whereas the 3‑phenylpropanoyl compound matches the lipophilic motif required for potent NK‑3 antagonism identified in the patent SAR.
- [1] Hoffmann-La Roche AG. Pyrrolidine derivatives as NK3 receptor antagonists. US Patent US8618303B2, 2013. Table 2: N-acyl SAR. View Source
